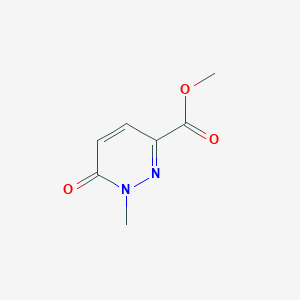

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Beschreibung

Historical Development and Significance

The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer, who prepared the first pyridazine compound through his classic investigation of the Fischer indole synthesis. Fischer accomplished this through the condensation of phenylhydrazine and levulinic acid, establishing the foundation for subsequent developments in diazine chemistry. The parent heterocycle pyridazine was first prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though better synthetic routes were later developed starting with maleic hydrazide.

The significance of pyridazine derivatives, including this compound, has evolved considerably since these early discoveries. Modern research has revealed that pyridazine derivatives hold substantial interest due to their broad applications in pharmaceuticals and materials science, where they serve as valuable scaffolds for bioactive compounds and functional materials. The development of synthetic methodologies for pyridazine compounds has advanced significantly, with contemporary approaches employing formal [4 + 2] reactions for the synthesis of substituted pyridazine compounds from vinylogous enaminonitriles and sulfonyl hydrazides.

The compound this compound represents a sophisticated evolution in pyridazine chemistry, incorporating both the fundamental diazine ring system and specific functional group modifications that enhance its chemical properties. Research into pyridazine derivatives has demonstrated their utility in developing compounds with unique physicochemical properties, particularly in the context of molecular recognition and drug discovery applications.

Position within Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry as a member of the diazine family. Pyridazine, the parent heterocycle, is an aromatic heterocyclic organic compound belonging to the diazine family, characterized by nitrogen atoms at the 1,2-positions. This positioning distinguishes pyridazines from their isomeric counterparts pyrimidine and pyrazine, each bearing different nitrogen atom arrangements within the six-membered ring structure.

The pyridazine ring system exhibits unique physicochemical properties that render it particularly attractive for chemical applications. These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves important in molecular recognition processes. The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with cardiac human ether-a-go-go-related gene potassium channels add additional value in chemical development applications.

Within the context of heterocyclic nomenclature, pyridazines are classified using multiple systems. The common nomenclature system provides no structural information but remains widely used, while the replacement method and the Hantzsch-Widman International Union of Pure and Applied Chemistry method are designed to allow structural deduction from the compound name. The Hantzsch-Widman nomenclature system, proposed by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, provides systematic naming of heterocyclic compounds by combining appropriate prefixes denoting the type and position of heteroatoms with suffixes determining ring size and degree of unsaturation.

Pyridazines demonstrate distinct characteristics compared to other diazines, exhibiting higher pKa values indicating greater basicity and higher dipole moments. The dipole moment of pyridazine is the largest among the three diazine heterocycles, and this magnitude is further amplified by additional nitrogen atoms present in triazine and tetrazine derivatives. These properties contribute to unique applications in molecular recognition while the inherent polarity and reduced cytochrome P450 inhibitory effects provide additional advantages in chemical development.

Nomenclature Systems and International Union of Pure and Applied Chemistry Classification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating multiple naming conventions to provide comprehensive structural identification. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural features including the methyl ester group, the N-methyl substitution, and the oxo functionality.

According to the Hantzsch-Widman nomenclature system, the compound name construction follows specific rules for heterocyclic naming. The system requires identification of heteroatoms present in the ring and selection of corresponding prefixes, with position numbering controlled by heteroatom placement. For pyridazine derivatives, the nitrogen atoms at positions 1 and 2 establish the fundamental numbering system, with substituents receiving appropriate positional descriptors.

The systematic name construction for this compound reflects several key structural elements. The "dihydropyridazine" portion indicates the partially saturated nature of the ring system, while "6-oxo" specifies the ketone functionality at position 6. The "1-methyl" designation indicates N-methylation at position 1, and the "3-carboxylate" portion describes the ester functional group at position 3. This systematic approach ensures unambiguous identification of the compound structure.

Alternative nomenclature systems provide additional naming conventions for the compound. The Chemical Abstracts Service system employs the name 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-methyl-6-oxo-, methyl ester, which emphasizes the carboxylic acid derivative nature of the compound. This nomenclature approach highlights the relationship between the compound and its parent carboxylic acid, providing insight into potential synthetic pathways and chemical relationships.

The Simplified Molecular Input Line Entry System representation COC(=O)C1=NN(C)C(=O)C=C1 provides a linear notation describing the molecular structure. This system offers a compact method for representing the compound structure in database systems and computational applications, facilitating chemical information processing and molecular modeling studies.

Chemical Identity and Registry Information

This compound possesses well-defined chemical identity parameters that establish its unique position within chemical databases and regulatory systems. The compound bears the Chemical Abstracts Service registry number 74173-58-3, which serves as the primary identifier for this specific chemical entity across scientific literature and commercial databases.

The molecular formula C₇H₈N₂O₃ defines the elemental composition of the compound, indicating seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of 168.15 grams per mole provides essential information for stoichiometric calculations and analytical procedures. These fundamental parameters establish the compound's basic chemical identity and enable accurate identification in various analytical contexts.

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 74173-58-3 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| MDL Number | MFCD23716634 | |

| Purity (Commercial) | 97-98% |

Additional registry information includes the MDL number MFCD23716634, which provides an alternative database identifier for the compound. Commercial suppliers typically offer the compound at purity levels ranging from 97% to 98%, indicating high-quality synthetic preparation methods. The compound appears in multiple chemical databases and commercial catalogs, reflecting its accessibility for research applications.

The International Chemical Identifier string 1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 provides a standardized representation of the molecular structure suitable for computational chemistry applications. The corresponding International Chemical Identifier Key MLOCOCULIFZPTB-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier string, enabling rapid database searches and structural comparisons.

Physical form characterization indicates that the compound typically exists as a solid under standard conditions, with storage recommendations suggesting refrigeration at 4°C for optimal stability. The compound demonstrates compatibility with standard organic synthesis conditions and exhibits appropriate handling characteristics for laboratory applications.

Computational chemistry data provides additional insight into the compound's properties. The topological polar surface area of 61.19 Ų indicates moderate polarity, while the calculated LogP value of -0.4331 suggests favorable water solubility characteristics. The compound contains five hydrogen bond acceptors and zero hydrogen bond donors, with one rotatable bond contributing to conformational flexibility. These parameters collectively define the compound's physicochemical profile and predict its behavior in various chemical and biological systems.

Eigenschaften

IUPAC Name |

methyl 1-methyl-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOCOCULIFZPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrothermal Oxidation of Precursors

Method Overview:

This approach employs hydrothermal conditions to oxidize suitable pyridazine derivatives, leading to the formation of methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. It is based on the oxidation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives under high-temperature water conditions.

- A typical reaction involves sealing a mixture containing a pyridazine precursor and water in a jacketed hydrothermal reactor.

- The mixture is heated to temperatures between 100°C and 180°C for durations ranging from 24 to 72 hours.

- The process yields crystalline products with yields exceeding 80%, characterized by low internal defects and high stability.

- Post-reaction, natural cooling allows for the crystallization of the target compound, which is then filtered and dried.

Research Findings:

This method offers a green, environmentally friendly route, utilizing water as a solvent, reducing hazardous waste, and simplifying equipment requirements. The crystalline products demonstrate excellent stability, suitable for long-term storage.

Esterification via Thionyl Chloride-mediated Conversion

Method Overview:

Conversion of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate to the methyl ester is achieved through reaction with thionyl chloride, followed by esterification.

- The acid is suspended in methanol, and an excess of thionyl chloride (around 4.94 mmol per 31.6 mmol of acid) is added.

- The mixture is refluxed at approximately 80°C for 16 hours, facilitating the formation of the methyl ester.

- Crystallization occurs upon cooling, and the product is isolated by filtration, typically yielding over 92% efficiency.

Research Findings:

This method yields high-purity methyl esters with minimal by-products. The process is straightforward, scalable, and suitable for large-scale synthesis.

Phosphoryl Chloride (POCl₃) Mediated Esterification

Method Overview:

Using phosphoryl chloride as a chlorinating agent, this method converts carboxylic acids to their methyl esters under reflux conditions.

- The acid is reacted with POCl₃ at temperatures around 110°C for approximately 5 hours.

- The reaction mixture is then cooled, and excess POCl₃ is removed under reduced pressure.

- The residue is poured into ice water, precipitating the methyl ester, which is collected by filtration.

Research Findings:

This approach achieves yields of around 79%, with the process being efficient and amenable to scale-up. It also offers high selectivity and purity of the methyl ester.

Alternative Methods and Variations

Additional techniques include the use of other chlorinating agents like trichlorophosphate and different solvents such as toluene and ethyl acetate, often under reflux conditions. These methods typically yield the methyl ester with efficiencies ranging from 50% to 81%, depending on specific operational parameters.

Comparative Data Table

| Method | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|

| Hydrothermal Oxidation | Water, pyridine derivatives | 100-180°C, 24-72h | >80% | Eco-friendly, crystalline stability, high yield |

| Thionyl Chloride Esterification | Thionyl chloride, methanol | Reflux at 80°C, 16h | >92% | Simple, scalable, high purity |

| POCl₃-mediated Esterification | Phosphoryl chloride, toluene | 110°C, 5h | 79% | Efficient, high selectivity |

| Trichlorophosphate Method | Trichlorophosphate, solvents | 70-120°C, variable | 50-81% | Flexible, multiple solvents |

Summary of Research Findings

- Efficiency: All methods demonstrate high yields, with the thionyl chloride method achieving over 92%, and hydrothermal methods exceeding 80%.

- Environmental Impact: Hydrothermal methods are particularly eco-friendly, utilizing water as a solvent.

- Operational Simplicity: Esterification with thionyl chloride and POCl₃ are straightforward and suitable for scale-up.

- Product Stability: Crystalline products from hydrothermal synthesis exhibit excellent stability, making them ideal for long-term storage.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies indicate that methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential efficacy in inhibiting tumor growth and proliferation .

- Anti-inflammatory Effects : Research into related compounds within the pyridazine family shows promise for anti-inflammatory applications. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for conditions characterized by chronic inflammation .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Anticancer Research

A study published in Pharmaceuticals evaluated various pyridazine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on anti-inflammatory agents, researchers synthesized analogs of this compound. These analogs demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This finding supports the potential use of this compound in managing inflammatory diseases .

Wirkmechanismus

The mechanism by which Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyridazine/Pyridine Core

Functional Group Modifications

- Ester vs. Acid Derivatives : The methyl ester (6375-89-9) offers better cell permeability compared to the carboxylic acid (3719-45-7), making it a preferred prodrug form. Hydrolysis of the ester yields the acid, which may exhibit direct biological activity .

- Salt Forms : Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1255098-70-4) demonstrates higher aqueous solubility, advantageous for formulation in parenteral drugs .

Substituent Effects on Bioactivity

- Trifluoromethyl Groups : Derivatives like 477859-63-5 and 129109-18-8 incorporate CF3 groups, which enhance electronegativity and resistance to oxidative metabolism, prolonging half-life .

- Halogenation : Chlorine substituents (e.g., 129109-18-8) improve target affinity via hydrophobic interactions and halogen bonding .

Physical Properties

Biologische Aktivität

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known by its CAS number 74173-58-3, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 74173-58-3

- MDL Number : MFCD23716634

The compound features a dihydropyridazine structure, which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-methyl-6-oxo-1,6-dihydropyridazine derivatives exhibit antimicrobial properties. In a study screening a library of compounds against Mycobacterium tuberculosis, certain derivatives showed promising antitubercular activity, suggesting that this compound may also possess similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups and the arrangement of atoms can significantly influence its interaction with biological targets. For instance:

| Compound | IC50 (nM) | Activity | Selectivity |

|---|---|---|---|

| Compound A | 7.6 ± 0.9 | mGluR2 PAM | >100-fold against other mGluRs |

| Methyl 1-Methyl-6-Oxo | TBD | TBD | TBD |

Study on Antitubercular Activity

In a notable study, a library of compounds including methyl derivatives was screened against Mycobacterium tuberculosis. The results indicated that some compounds exhibited significant inhibition at low concentrations, highlighting the potential for developing new antitubercular agents based on this scaffold .

Pharmacological Properties Evaluation

A pharmacochemical evaluation of similar compounds assessed various parameters such as lipophilicity, plasma protein binding, and metabolic stability. These studies found that certain derivatives displayed favorable CNS penetration capabilities and metabolic stability, which are essential for drug development .

Q & A

Basic: What are the established synthetic routes for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

Answer:

A common method involves cyclocondensation of hydrazone derivatives with ethyl cyanoacetate. For example, heating hydrazone B (6.29 mmol) with ethyl cyanoacetate (9.44 mmol) and 4-aminobutyric acid at 160°C for 2.5 hours yields pyridazine derivatives. Purification via silica gel column chromatography (ethyl acetate/hexanes, 1:3) is typical . Optimization may include:

- Temperature modulation (e.g., 140–180°C) to balance reaction rate and side-product formation.

- Solvent selection (polar aprotic solvents like DMF may enhance yield).

- Stoichiometric adjustments to favor cyclization over competing pathways.

Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources for small crystals).

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Visualization : ORTEP-3 (with GUI) for thermal ellipsoid plots and hydrogen-bonding networks .

- Validation : Check CIF files with PLATON or Mercury for geometric errors.

Advanced: What challenges arise in resolving hydrogen-bonding patterns in its crystalline form, and how are they addressed?

Answer:

Hydrogen-bonding ambiguities can occur due to disordered solvent molecules or overlapping electron density. Mitigation strategies:

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., rings) and predict packing .

- DFT Calculations : Compare experimental bond lengths/angles with computational models.

- High-Pressure Crystallography : Resolve ambiguities by studying pressure-induced structural changes.

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity, as seen in related compounds?

Answer:

Structure–activity relationship (SAR) studies on analogs reveal:

- Electron-Withdrawing Groups : Fluorine or nitro substituents at the phenyl ring enhance inhibitory activity (e.g., tau aggregation inhibition in pyridazine derivatives) .

- Steric Effects : Bulky groups at position 4 reduce solubility but improve target selectivity (see phthalazinone derivatives in Scheme 116) .

- Bioisosteric Replacements : Replacing ester groups with amides (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) alters metabolic stability .

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

Refer to GHS classifications:

- Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling : Use fume hoods, nitrile gloves, and safety goggles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can contradictions in reported synthetic yields be analyzed methodologically?

Answer:

Discrepancies may stem from:

- Purity of Starting Materials : Hydrazone derivatives often require rigorous drying (e.g., azeotropic distillation).

- Chromatographic Artifacts : Silica gel interactions may degrade sensitive esters; test alternative matrices (e.g., C18 reverse-phase).

- Analytical Variability : Compare HPLC (UV detection at 254 nm) and LC-MS data across studies .

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

- NMR : and NMR for functional group confirmation (e.g., ester carbonyl at ~165–170 ppm).

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.

Advanced: What role does this compound play in studying NAD degradation pathways?

Answer:

As a metabolite analog (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide), it mimics NAD degradation products. Applications include:

- Enzyme Inhibition : Test against poly(ADP-ribose) polymerases (PARPs) using fluorescence-based assays.

- Cellular Models : Evaluate cytotoxicity in HEK293 or HeLa cells under oxidative stress .

Basic: How is column chromatography optimized for purifying this compound?

Answer:

- Stationary Phase : Silica gel 60 (230–400 mesh) for moderate polarity.

- Eluent System : Ethyl acetate/hexanes (1:3 to 1:1) balances resolution and run time .

- Detection : TLC with UV254 or iodine staining for real-time monitoring.

Advanced: What computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model ester hydrolysis or aryl substitutions.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- SAR Insights : Correlate Hammett constants (σ) of substituents with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.